(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes phenyl, furan, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-[3-(2,3-dimethylphenoxy)propoxy]benzaldehyde with 2-(furan-2-yl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
What sets (4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one apart is its combination of phenyl, furan, and oxazole rings, which confer unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various fields.
Properties
IUPAC Name |
(4E)-4-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-17-6-3-7-22(18(17)2)29-15-5-14-28-20-11-9-19(10-12-20)16-21-25(27)31-24(26-21)23-8-4-13-30-23/h3-4,6-13,16H,5,14-15H2,1-2H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCTDYXXBPWMG-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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